molecular formula C22H17ClN2OS2 B4155243 N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-[(4-chlorophenyl)sulfanyl]acetamide

N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-[(4-chlorophenyl)sulfanyl]acetamide

Cat. No.: B4155243
M. Wt: 425.0 g/mol
InChI Key: XZVFZWLSYBXTHD-UHFFFAOYSA-N
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Description

N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-[(4-chlorophenyl)sulfanyl]acetamide is a complex organic compound that features a benzothiazole moiety, a benzyl group, and a chlorophenyl sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-[(4-chlorophenyl)sulfanyl]acetamide typically involves multiple steps. One common route includes the following steps:

    Formation of Benzothiazole Moiety: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde.

    Benzylation: The benzothiazole derivative is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

    Thioether Formation: The benzylated benzothiazole is reacted with 4-chlorothiophenol in the presence of a base to form the thioether linkage.

    Acetylation: Finally, the compound is acetylated using acetic anhydride to yield the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-[(4-chlorophenyl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted aromatic derivatives.

Scientific Research Applications

N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-[(4-chlorophenyl)sulfanyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-[(4-chlorophenyl)sulfanyl]acetamide involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The chlorophenyl sulfanyl group may enhance the compound’s binding affinity and specificity. These interactions can modulate cellular pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole share the benzothiazole core structure.

    Thioether Compounds: Compounds such as 4-chlorothiophenol and 4-chlorophenyl methyl sulfide have similar thioether linkages.

Uniqueness

N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-[(4-chlorophenyl)sulfanyl]acetamide is unique due to the combination of its benzothiazole, benzyl, and chlorophenyl sulfanyl groups. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.

Properties

IUPAC Name

N-[[4-(1,3-benzothiazol-2-yl)phenyl]methyl]-2-(4-chlorophenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2OS2/c23-17-9-11-18(12-10-17)27-14-21(26)24-13-15-5-7-16(8-6-15)22-25-19-3-1-2-4-20(19)28-22/h1-12H,13-14H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZVFZWLSYBXTHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)CNC(=O)CSC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-[(4-chlorophenyl)sulfanyl]acetamide
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N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-[(4-chlorophenyl)sulfanyl]acetamide
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N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-[(4-chlorophenyl)sulfanyl]acetamide
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N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-[(4-chlorophenyl)sulfanyl]acetamide
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N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-[(4-chlorophenyl)sulfanyl]acetamide
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N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-[(4-chlorophenyl)sulfanyl]acetamide

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